molecular formula C12H11N3O B2751250 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole CAS No. 2142330-14-9

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2751250
CAS No.: 2142330-14-9
M. Wt: 213.24
InChI Key: ZSSWCXQTJJJTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural features of benzimidazole and oxazole Benzimidazole is known for its broad range of biological activities, while oxazole is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole typically involves the condensation of benzimidazole derivatives with oxazole precursors. One common method includes the reaction of benzimidazole with an appropriate oxazole derivative under acidic or basic conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzimidazole-oxazole compounds .

Scientific Research Applications

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring may enhance the compound’s binding affinity and specificity. Together, these structural features contribute to the compound’s biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Uniqueness: 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole is unique due to the combination of benzimidazole and oxazole moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-10(6-14-16-9)7-15-8-13-11-4-2-3-5-12(11)15/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSWCXQTJJJTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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